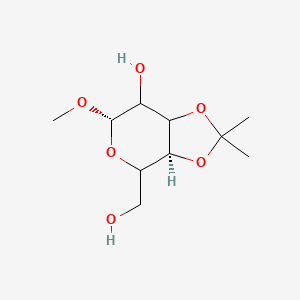
Methyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside is a chemical compound with the molecular formula C10H18O6 and a molecular weight of 234.25 g/mol . It is a derivative of galactose, a type of sugar, and is often used in carbohydrate chemistry and glycoconjugate synthesis. This compound is known for its role in studying glycosylation processes and carbohydrate chemistry.
Preparation Methods
Methyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside can be synthesized through several methods. One common synthetic route involves the protection of the hydroxyl groups of galactose using isopropylidene groups, followed by methylation . The reaction conditions typically involve the use of acid catalysts and solvents like chloroform, dichloromethane, ethyl acetate, and methanol . Industrial production methods may vary, but they generally follow similar principles of protecting groups and selective methylation.
Chemical Reactions Analysis
Methyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside has numerous scientific research applications. In chemistry, it is used to study glycosylation processes and carbohydrate chemistry. In biology, it serves as a model compound for understanding the behavior of sugars in biological systems. In medicine, it is used in the synthesis of glycoconjugates, which are important for drug development and therapeutic applications. Additionally, it has industrial applications in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It acts as a glycosyl donor in glycosylation reactions, where it transfers its sugar moiety to acceptor molecules. This process is catalyzed by glycosyltransferases, which are enzymes that facilitate the transfer of sugar units. The compound’s effects are mediated through its ability to form glycosidic bonds with other molecules, leading to the formation of glycoconjugates.
Comparison with Similar Compounds
Methyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside can be compared with other similar compounds, such as Methyl-alpha-D-galactopyranoside and Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside . While all these compounds are derivatives of sugars, this compound is unique in its specific isopropylidene protection and methylation pattern . This uniqueness makes it particularly valuable for studying specific glycosylation processes and synthesizing unique glycoconjugates.
Properties
Molecular Formula |
C10H18O6 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3aS,6S)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5?,6?,7-,8?,9-/m0/s1 |
InChI Key |
NZEWRADQNQAPED-DUKYRCAJSA-N |
Isomeric SMILES |
CC1(O[C@H]2C(O[C@@H](C(C2O1)O)OC)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
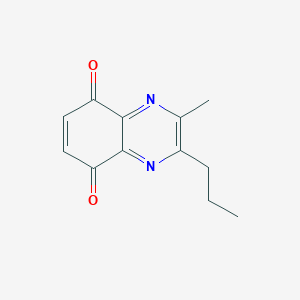
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
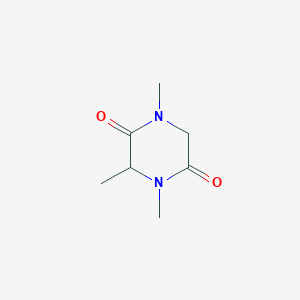
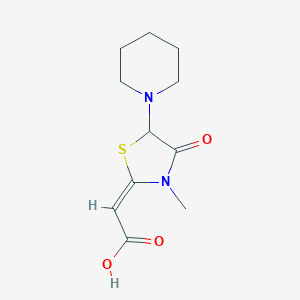
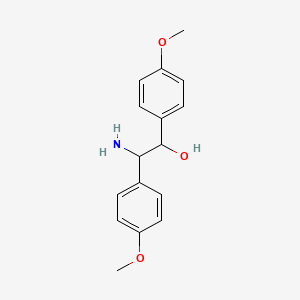
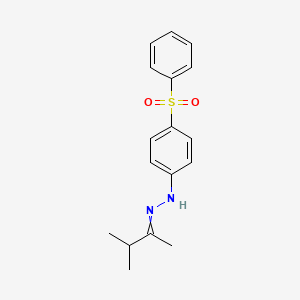
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

